Pyr10

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

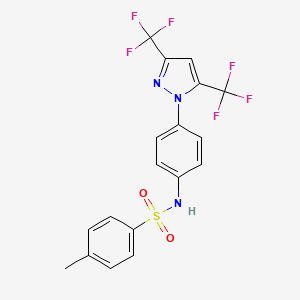

Pyr10 is a pyrazole-derived compound that acts as a transient receptor potential cation channel 3 (TRPC3) blocker . It has the ability to distinguish between receptor-operated TRPC3 and native stromal interaction molecule 1 (STIM1)/Orai1 channels .

Synthesis Analysis

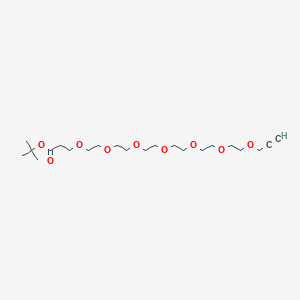

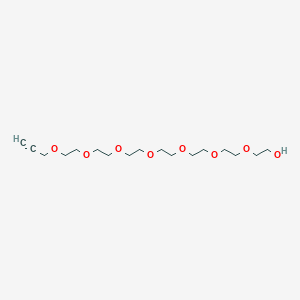

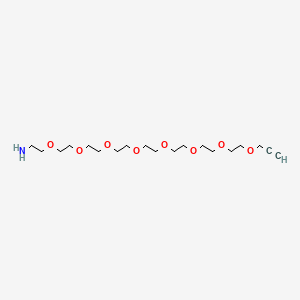

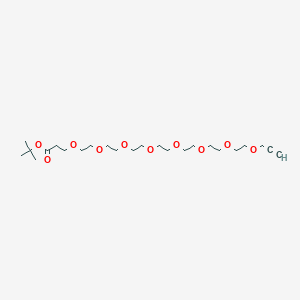

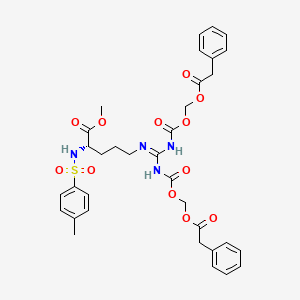

The synthesis of Pyr10 involves the compound N-[4-[3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-4-methyl-benzenesulfonamide .Molecular Structure Analysis

The molecular structure of Pyr10 is characterized by a number of physicochemical properties. It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 rotatable bonds. Its topological polar surface area is 71.85, and its molecular weight is 449.06 . The compound also has a XLogP value of 5.11 .Chemical Reactions Analysis

Pyr10 is known to inhibit Ca2+ influx in carbachol-stimulated TRPC3-transfected HEK293 cells . It has an IC50 of 0.72 μM for this process .Physical And Chemical Properties Analysis

Pyr10 has a number of physical and chemical properties. It has a molecular weight of 449.37 . The compound is a synthetic organic molecule .Applications De Recherche Scientifique

- Scientific Field: Biomedical Research

- Application Summary : Pyr10 is a pyrazole-derived compound that acts as a selective TRPC3 inhibitor . It inhibits Ca2+ influx in carbachol-stimulated TRPC3-transfected HEK293 cells . This makes it useful in studies involving TRPC3 channels, which are implicated in various physiological processes and diseases.

- Methods of Application : Pyr10 is typically applied to cell cultures, such as HEK293 cells that have been transfected to express TRPC3 . The specific concentration used can vary depending on the experiment, but one source mentions an IC50 of 0.72 μM for TRPC3-mediated calcium entry .

- Results or Outcomes : The use of Pyr10 allows researchers to selectively inhibit TRPC3 channels and observe the resulting effects. For example, one study found that Pyr10 can inhibit spontaneous firing and dendritic Ca2+ oscillations in certain neurons .

- Scientific Field: Neuroscience

- Application Summary : Pyr10 has been used in research on the pacemaking activity of dopaminergic neurons in the substantia nigra, a region of the brain involved in reward and movement . These neurons are essential for controlling motivational parts of brain functions such as voluntary movement, action selection, future movement, and reward-based learning .

- Methods of Application : In this research, Pyr10 was applied to midbrain slices from mice. The study found that application of Pyr10 (50 μM) inhibited the pacemaking of dopamine neurons .

- Results or Outcomes : The study concluded that TRPC3 and NALCN channels together form sustained inward currents responsible for the slow depolarization of nigral DA neurons. The specific blockade of TRPC3 channels by Pyr10 completely blocked DA neuron pacemaking, suggesting the presence of compensating ion channels .

Propriétés

IUPAC Name |

N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F6N3O2S/c1-11-2-8-14(9-3-11)30(28,29)26-12-4-6-13(7-5-12)27-16(18(22,23)24)10-15(25-27)17(19,20)21/h2-10,26H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVALMMCIOLXHDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3C(=CC(=N3)C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F6N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

TPRC3 Channel Inhibitor III, Pyr10 | |

CAS RN |

1315323-00-2 |

Source

|

| Record name | 1315323-00-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

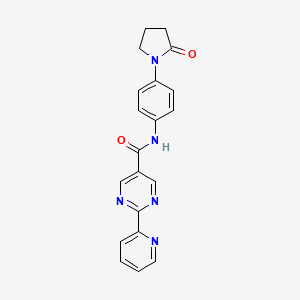

![[(10Z,12S,13R,14S,16S)-7,14-dihydroxy-6,10,12,16-tetramethyl-2,9,15,21-tetraoxo-20-oxa-18-azatetracyclo[14.3.1.14,19.03,8]henicosa-1(19),3,5,7,10-pentaen-13-yl] 3-hydroxy-6-[(4-hydroxy-7-methoxy-2-oxochromen-3-yl)carbamoyl]-4-[(2S,4R,5S,6S)-5-methoxy-4,6-dimethyl-4-nitrosooxan-2-yl]oxypyridine-2-carboxylate](/img/structure/B610288.png)